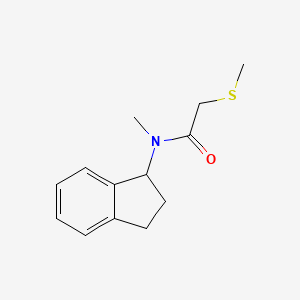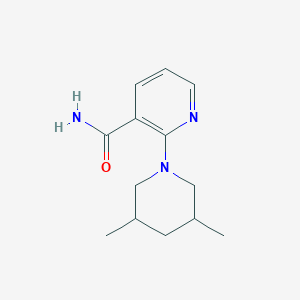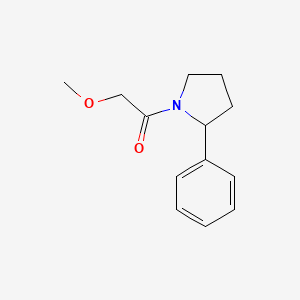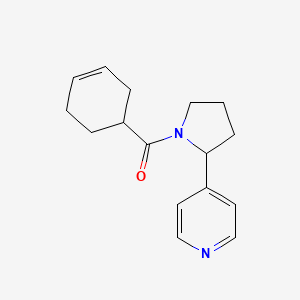
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPP or CPPene and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of CPP involves the binding of the compound to the NMDA receptor. This binding results in the activation of the receptor and an increase in the influx of calcium ions into the cell. This increase in calcium ion influx can lead to changes in synaptic plasticity and can enhance learning and memory.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other ion channels and receptors. CPP has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes CPP a useful tool for studying the role of the NMDA receptor in learning and memory. However, one limitation of using CPP is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in experiments.
未来方向
There are a number of future directions for research on CPP. One area of interest is the development of new compounds that are more selective for the NMDA receptor. Another area of interest is the use of CPP in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is also needed to understand the long-term effects of CPP and its potential for toxicity.
Conclusion:
In conclusion, CPP is a chemical compound that has been studied for its potential applications in scientific research. CPP has been shown to have a range of biochemical and physiological effects and has been implicated in a number of neurological disorders. While there are limitations to the use of CPP in lab experiments, it remains a useful tool for studying the role of the NMDA receptor in learning and memory. Further research is needed to fully understand the potential of CPP and its derivatives for scientific research and therapeutic applications.
合成方法
The synthesis of CPP involves the reaction of pyrrolidine and pyridine with cyclohex-3-en-1-one. This reaction is typically carried out under basic conditions and results in the formation of CPP as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
科学研究应用
CPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. CPP has been shown to cross the blood-brain barrier and bind to N-methyl-D-aspartate (NMDA) receptors in the brain. This receptor is involved in learning and memory and has been implicated in a range of neurological disorders.
属性
IUPAC Name |
cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-5-2-1-3-6-14)18-12-4-7-15(18)13-8-10-17-11-9-13/h1-2,8-11,14-15H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAJYZKABOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


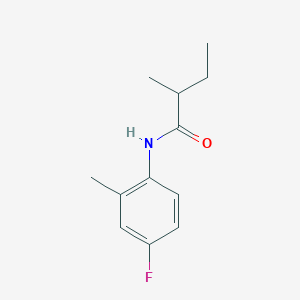
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
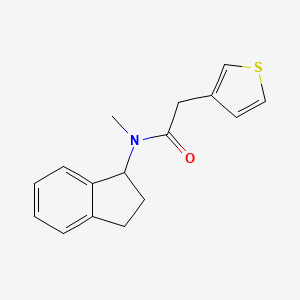
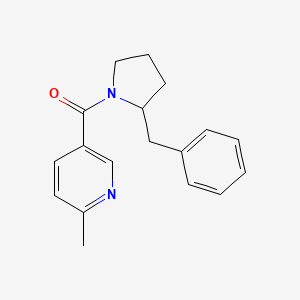
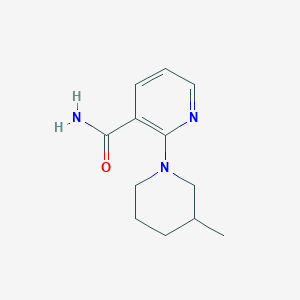
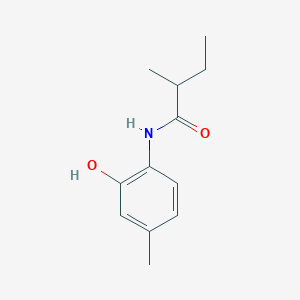
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
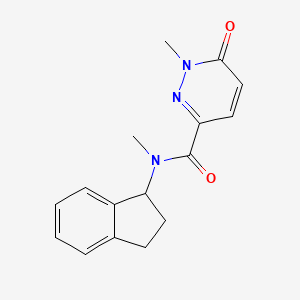
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
